2-amino-N-(furan-2-ylmethyl)-N-methylpropanamide
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Overview
Description
(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide is an organic compound characterized by the presence of an amino group, a furan ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide typically involves the reaction of (S)-2-Amino-N-methylpropanamide with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and amines.
Scientific Research Applications
(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(furan-2-ylmethyl)-N-ethylpropanamide
- (S)-2-Amino-N-(furan-2-ylmethyl)-N-isopropylpropanamide
- (S)-2-Amino-N-(furan-2-ylmethyl)-N-phenylpropanamide
Uniqueness
(S)-2-Amino-N-(furan-2-ylmethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the chiral center at the amino group contribute to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C9H14N2O2/c1-7(10)9(12)11(2)6-8-4-3-5-13-8/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
SMCQOWVEQKCUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CO1)N |
Origin of Product |
United States |
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